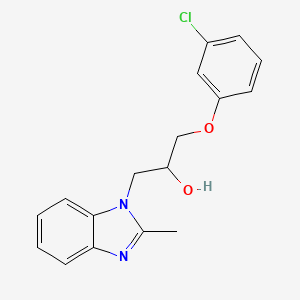
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a beta-adrenergic receptor antagonist that has been shown to have anti-inflammatory, antihypertensive, and antidiabetic effects.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the inhibition of beta-adrenergic receptors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in blood pressure. Furthermore, the inhibition of beta-adrenergic receptors has been shown to improve insulin sensitivity and reduce glucose levels in animal models.
Biochemical and Physiological Effects:
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. It has also been shown to reduce blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been reported to improve insulin sensitivity and reduce glucose levels in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its well-defined mechanism of action. This allows for precise control of the experimental conditions and accurate interpretation of the results. Furthermore, the compound has been shown to have several therapeutic applications, making it a useful tool for studying the pathogenesis of inflammatory, hypertensive, and diabetic diseases.
One limitation of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its potential toxicity. While the compound has been shown to have therapeutic effects, it may also have adverse effects on other physiological processes. Therefore, careful consideration should be given to the dosage and duration of treatment when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to study its effects on other physiological processes, such as cardiovascular function and immune response. Furthermore, the development of new synthesis methods for 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol may lead to the discovery of new analogs with improved therapeutic properties. Overall, the potential therapeutic applications of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol make it a promising target for future research.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with 3-chlorophenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with propanol to obtain the final compound. This synthesis method has been reported in several scientific studies and has been shown to be effective in producing high yields of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.
Applications De Recherche Scientifique
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to have antihypertensive effects by reducing blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.
Propriétés
IUPAC Name |
1-(3-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-22-15-6-4-5-13(18)9-15/h2-9,14,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBHYOHEUFREAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![1-benzyl-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5172586.png)

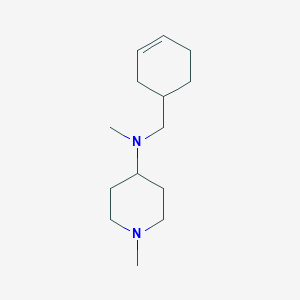
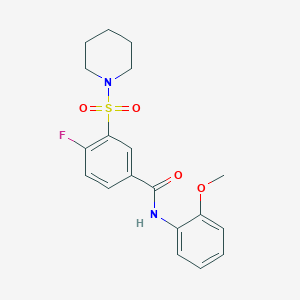
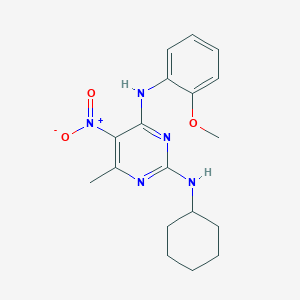
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
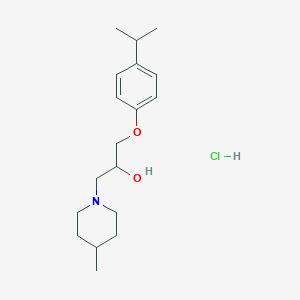
![10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5172653.png)
![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5172684.png)
![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)
![N-(3-methoxypropyl)-6-[4-(2-phenoxyethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5172698.png)